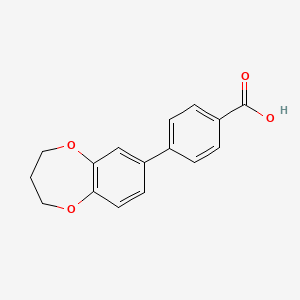![molecular formula C13H18N2O3 B1324984 N-(3-[1,3]二氧戊环-2-基吡啶-4-基)-2,2-二甲基丙酰胺 CAS No. 773087-36-8](/img/structure/B1324984.png)
N-(3-[1,3]二氧戊环-2-基吡啶-4-基)-2,2-二甲基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide (NDPP) is a novel small molecule that has recently been studied for its potential applications in various scientific fields. NDPP is a derivative of pyridine and has been found to have unique properties that make it a promising candidate for use in research. NDPP has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学研究应用
Organic Synthesis
Scientific Field
Organic Chemistry Summary of Application: This compound is used as an intermediate in organic synthesis due to its borate and sulfonamide groups . Methods of Application:
- Characterization: Techniques like 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction are used for structural analysis. Results: The crystal structures obtained by experimental methods are consistent with those calculated by density functional theory (DFT), confirming the compound’s predicted physical and chemical properties .
Drug Development
Scientific Field
Pharmacology Summary of Application: The compound’s borate groups make it a potential candidate for drug development, particularly as enzyme inhibitors or ligand drugs . Methods of Application:
- Enzyme Inhibition: It is explored for its potential as an enzyme inhibitor in various therapeutic areas. Results: While specific results are not detailed in the search results, the compound’s structural properties suggest its potential efficacy in these roles .
Fluorescent Probes
Scientific Field
Biochemistry Summary of Application: The compound is investigated for use as a fluorescent probe to identify biological and chemical substances . Methods of Application:
- Probe Design: The compound is incorporated into probes that can identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. Results: The compound’s ability to act as a fluorescent probe is based on its interaction with target substances, leading to a detectable fluorescent signal .
Stimulus-Responsive Drug Carriers
Scientific Field
Biomedical Engineering Summary of Application: The boronic ester bonds in the compound are utilized in the construction of stimulus-responsive drug carriers . Methods of Application:
- Controlled Release: The boronic ester bond’s formation and rupture in response to environmental changes enable controlled drug release. Results: These carriers can load and deliver anti-cancer drugs, insulin, and genes, demonstrating the compound’s versatility in drug delivery systems .
Analytical Chemistry
Scientific Field
Analytical Chemistry Summary of Application: The compound’s unique structure makes it suitable for use in analytical chemistry applications . Methods of Application:
Material Science
Scientific Field
Material Science Summary of Application: The compound’s properties are of interest in the field of material science for the development of new materials . Methods of Application:
Antifungal Agents
Scientific Field
Microbiology Summary of Application: The compound has been studied for its antifungal properties, particularly against fungal pathogens . Methods of Application:
- Minimum Inhibitory Concentration (MIC): MIC values are determined to assess the compound’s efficacy against various fungi. Results: The antifungal activity is quantified by the size of the inhibition zones and MIC values, indicating the compound’s potential as an antifungal agent .
Enzyme Inhibition
Scientific Field
Biochemistry Summary of Application: The compound is evaluated for its ability to inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . Methods of Application:
- Collagen Quantification: Collagen levels are also measured as part of the study. Results: Initial screenings suggest that the compound can effectively inhibit prolyl-4-hydroxylase, which may have implications for treating fibrotic diseases .
Anti-Tubercular Agents
Scientific Field
Medicinal Chemistry Summary of Application: The compound’s analogues are synthesized and tested for their anti-tubercular activity . Methods of Application:
- Biological Testing: These analogues are tested against Mycobacterium tuberculosis to evaluate their efficacy. Results: The study explores the potential of these analogues as potent anti-tubercular agents .
These applications highlight the compound’s versatility in scientific research, ranging from microbiology to medicinal chemistry. The detailed methods and results provide a glimpse into the potential impact of this compound in various fields of study. For further details and experimental data, accessing specialized scientific literature would be beneficial.
Catalysis in Organic Reactions
Scientific Field
Organic Chemistry Summary of Application: The compound is used as a catalyst in various organic reactions due to its borate groups, which can facilitate the transfer of groups in reactions . Methods of Application:
- Reaction Optimization: Parameters such as temperature, solvent, and reaction time are optimized for maximum efficiency. Results: The use of the compound as a catalyst has shown to improve reaction yields and selectivity .
Biological Imaging
Scientific Field
Bioimaging Summary of Application: The compound’s fluorescent properties are utilized in biological imaging to track and visualize biological processes . Methods of Application:
- Microscopy: Fluorescence microscopy techniques are used to observe the labeled compounds within biological systems. Results: The compound has been effective in providing clear images of cellular structures and processes .
Environmental Sensing
Scientific Field
Environmental Science Summary of Application: The compound is investigated for its potential use in environmental sensing devices due to its responsive nature to changes in pH, glucose, and ATP . Methods of Application:
- Field Testing: Sensors are tested in various environments to assess their sensitivity and accuracy. Results: The sensors show promise in detecting and measuring environmental changes with high sensitivity .
Material Synthesis
Scientific Field
Material Science Summary of Application: The compound is explored for its use in the synthesis of new materials with specific properties . Methods of Application:
属性
IUPAC Name |
N-[3-(1,3-dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)12(16)15-10-4-5-14-8-9(10)11-17-6-7-18-11/h4-5,8,11H,6-7H2,1-3H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWJOTJGPLHLPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640056 |
Source


|
| Record name | N-[3-(1,3-Dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide | |
CAS RN |
773087-36-8 |
Source


|
| Record name | N-[3-(1,3-Dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

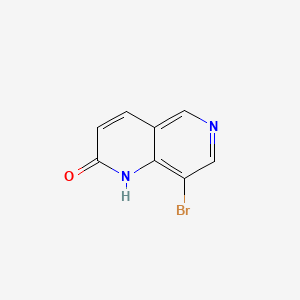
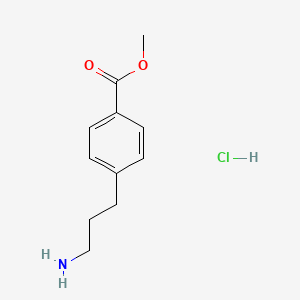
![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)
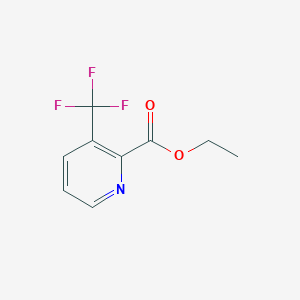
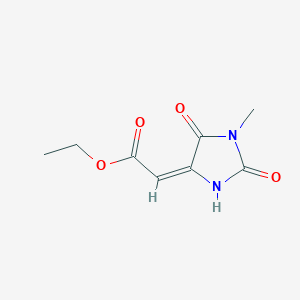
![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)
![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)

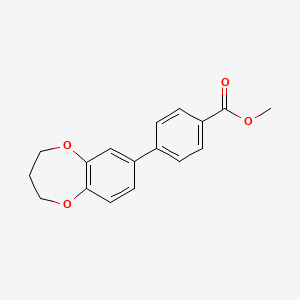
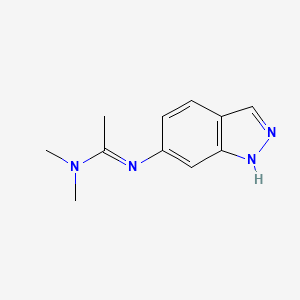
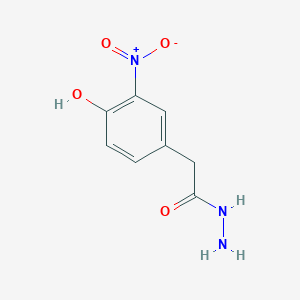
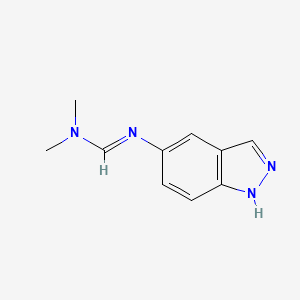
![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)
